molecular formula C9H11IO B1409474 (2-Ethyl-5-iodophenyl)methanol CAS No. 1799974-93-8

(2-Ethyl-5-iodophenyl)methanol

Cat. No.: B1409474
CAS No.: 1799974-93-8
M. Wt: 262.09 g/mol
InChI Key: SBANIENQQXKZAD-UHFFFAOYSA-N
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Description

(2-Ethyl-5-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the 2-position and an iodine atom at the 5-position

Scientific Research Applications

(2-Ethyl-5-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

(2-Ethyl-5-iodophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in the synthesis of substituted seven-membered lactones and other complex organic molecules . The interactions of this compound with enzymes such as oxidoreductases and transferases facilitate these biochemical transformations. These interactions are typically characterized by the formation of transient complexes, where the compound acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall reaction kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-iodophenyl)methanol can be achieved through several methods. One common approach involves the iodination of 2-ethylphenylmethanol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the iodine being introduced at the 5-position of the phenyl ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-ethylphenylmethanol is coupled with an aryl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-iodophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-5-iodobenzaldehyde or 2-ethyl-5-iodobenzoic acid.

    Reduction: Formation of 2-ethylphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylphenyl)methanol: Lacks the iodine substitution, resulting in different reactivity and applications.

    (5-Iodophenyl)methanol:

    (2-Ethyl-5-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

Uniqueness

(2-Ethyl-5-iodophenyl)methanol is unique due to the presence of both the ethyl and iodine substituents on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(2-ethyl-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANIENQQXKZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307542
Record name 2-Ethyl-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-93-8
Record name 2-Ethyl-5-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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